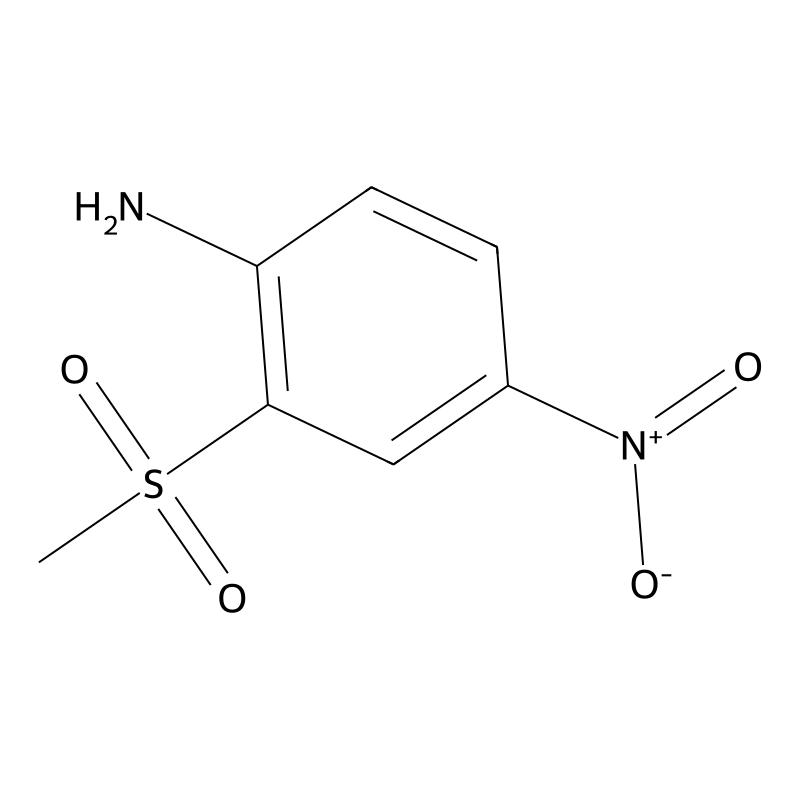

2-(Methylsulfonyl)-4-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-(Methylsulfonyl)-4-nitroaniline (CAS: 96-74-2) is an aromatic nitroaniline compound. It can be synthesized through various methods, including nitration of 2-aminothiophene followed by oxidation and subsequent sulfonylation. The detailed procedures and characterization data for its synthesis can be found in research publications [, ].

Crystal Engineering:

Due to the presence of both nitro and sulfonyl groups, 2-(methylsulfonyl)-4-nitroaniline exhibits interesting intermolecular interactions, making it a valuable candidate for crystal engineering studies. Research explores its crystal packing and self-assembly behavior, aiming to understand and control the arrangement of molecules in crystals for potential applications in materials science [].

2-(Methylsulfonyl)-4-nitroaniline is an organic compound with the molecular formula C7H8N2O4S. It features a methylsulfonyl group and a nitro group attached to a phenyl ring, which contributes to its unique chemical properties. The compound is typically characterized by its pale yellow solid form and has been noted for its potential applications in various chemical processes and biological studies .

- Nitration: The nitro group can undergo further nitration under specific conditions, leading to more complex derivatives.

- Reduction: The nitro group can be reduced to an amine, which may alter the compound's reactivity and biological properties.

- Sulfonation: The methylsulfonyl group allows for sulfonation reactions that can modify the compound’s solubility and reactivity in various solvents .

Research indicates that 2-(Methylsulfonyl)-4-nitroaniline exhibits notable biological activities. It has been studied for its potential as an anti-cancer agent and has shown promise in inhibiting certain types of cancer cell growth. The mechanism may involve interference with cellular pathways linked to apoptosis and cell proliferation . Additionally, the compound's structural features suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Synthesis of 2-(Methylsulfonyl)-4-nitroaniline typically involves:

- Starting Materials: The synthesis often begins with 2-nitroaniline and methylsulfonyl chloride.

- Reaction Conditions: The reaction is generally carried out in a solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

- Purification: Post-reaction, the product is purified using techniques like recrystallization or column chromatography to isolate the desired compound from by-products .

The applications of 2-(Methylsulfonyl)-4-nitroaniline span several fields:

- Pharmaceuticals: Its potential anti-cancer properties make it a candidate for drug development.

- Material Science: The compound may be used in developing organic electronic materials due to its electrical properties.

- Chemical Synthesis: It serves as an intermediate in synthesizing other complex organic molecules .

Studies on 2-(Methylsulfonyl)-4-nitroaniline have focused on its interactions with various biomolecules. These interactions are crucial for understanding its biological activity and potential therapeutic effects. For instance, molecular docking studies have suggested that the compound can bind effectively to specific protein targets involved in cancer pathways, indicating its role as a lead compound for drug design .

Several compounds share structural similarities with 2-(Methylsulfonyl)-4-nitroaniline. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methyl-4-nitroaniline | Nitro group on aniline | Lacks sulfonyl group |

| 4-Nitroaniline | Simple nitro-substituted aniline | More straightforward synthesis |

| 2-Amino-4-nitrophenol | Hydroxyl instead of sulfonyl | Exhibits different reactivity patterns |

| 3-Methyl-4-nitroaniline | Methyl substitution at position 3 | Different steric effects |

The uniqueness of 2-(Methylsulfonyl)-4-nitroaniline lies in its dual functional groups (methylsulfonyl and nitro) that enhance its reactivity and potential biological activity compared to similar compounds.

The classical approach to synthesizing 2-(methylsulfonyl)-4-nitroaniline involves sequential nitration and sulfonation steps. Starting with 2-methylsulfonylaniline, nitration is typically performed using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates nitric acid to generate the nitronium ion ($$ \text{NO}_2^+ $$), the electrophile responsible for aromatic substitution.

Reaction Sequence

- Acetylation Protection: To prevent unwanted side reactions at the amine group, 2-methylsulfonylaniline is often acetylated using acetic anhydride. This step forms 2-methylsulfonylacetanilide, stabilizing the aromatic ring for subsequent nitration.

- Nitration: The acetylated intermediate undergoes nitration at the para position relative to the methylsulfonyl group. This regioselectivity arises from the electron-withdrawing nature of the sulfonyl group, which deactivates the ring and directs incoming electrophiles to the meta position. However, steric hindrance from the acetyl group shifts preference to the para position.

- Hydrolysis: The acetyl group is removed via alkaline hydrolysis, yielding 2-(methylsulfonyl)-4-nitroaniline.

Table 1: Traditional Nitration-Sulfonation Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetylation | Acetic anhydride, 115°C, 6h | 98 | 99 |

| Nitration | $$ \text{HNO}3/\text{H}2\text{SO}_4 $$, 0–10°C, 2h | 85 | 97 |

| Hydrolysis | NaOH (10%), 100°C, 1h | 95 | 99 |

This method’s limitations include prolonged reaction times and the use of corrosive acids.

Novel Catalytic Approaches for Methylsulfonyl Group Incorporation

Recent advances focus on integrating the methylsulfonyl group via catalytic methods to enhance efficiency. Continuous-flow reactors have emerged as a key innovation, enabling precise temperature control and reduced reaction times.

Catalytic Nitration in Flow Systems

In a patented continuous-flow process, 4-methoxyaniline undergoes acetylation, followed by nitration in a modular reactor. Key advantages include:

- Enhanced Heat Transfer: Rapid cooling (0–10°C) minimizes thermal degradation.

- Improved Selectivity: Flow rates of 35–700 mL/min reduce byproduct formation (e.g., 3-nitro isomers) to <2%.

- Scalability: The system achieves 85–87% yield at pilot scale (464–489 g batches).

Table 2: Continuous-Flow vs. Batch Nitration

| Parameter | Continuous-Flow | Batch |

|---|---|---|

| Reaction Time | 30s–10min | 2–4h |

| Byproduct Formation | 1–2% | 5–8% |

| Yield | 85–87% | 80–82% |

Solvent-Free Synthesis Optimization Strategies

Solvent-free methods reduce environmental impact and simplify purification. A notable approach involves using excess acetic acid as both reagent and solvent.

Key Innovations

- Recyclable Acetic Acid: Post-reaction, acetic acid is recovered via distillation and reused, achieving 95% recycling efficiency.

- One-Pot Synthesis: Combining acetylation and nitration in a single reactor reduces intermediate isolation steps, boosting overall yield to 90%.

Mechanistic Insight

In solvent-free conditions, the methylsulfonyl group’s electron-withdrawing effect is amplified, accelerating nitration. Infrared spectroscopy confirms faster nitronium ion formation due to reduced solvation effects.

Byproduct Formation Mechanisms in Multi-Step Syntheses

The primary byproducts include 3-nitro isomers and partially acetylated intermediates. Their formation is influenced by:

Factors Affecting Byproduct Generation

- Temperature: Elevated temperatures (>50°C) favor 3-nitro isomer formation via kinetic control.

- Nitrating Agent Concentration: Excess $$ \text{HNO}_3 $$ increases dinitration byproducts.

- Residence Time: Prolonged nitration (>4h) leads to over-oxidation of the methylsulfonyl group.

Table 3: Byproduct Distribution Under Varied Conditions

| Condition | 3-Nitro Isomer (%) | Dinitration Byproduct (%) |

|---|---|---|

| 0°C, 2h | 1.2 | 0.5 |

| 25°C, 4h | 4.8 | 1.7 |

| 80°C, 10min | 12.3 | 3.9 |

Regioselectivity is restored using low-temperature flow reactors, which favor thermodynamic control over the para product.

Positional Selectivity in Nitro Group Addition

The nitro group’s introduction to aromatic systems typically follows electrophilic substitution mechanisms dominated by electronic and steric effects. In 2-(Methylsulfonyl)-4-nitroaniline, the pre-existing methylsulfonyl (–SO₂CH₃) and nitro (–NO₂) groups create a competitive directing environment. Both substituents are meta-directing due to their strong electron-withdrawing nature, which deactivates the ring and directs incoming electrophiles to positions that maximize charge stabilization [5] [6].

Experimental studies on analogous systems reveal that the nitro group exerts a stronger deactivating effect compared to sulfonyl groups, often dominating positional selectivity. For instance, in polysubstituted benzenes with –NO₂ and –SO₂R groups, nitration predominantly occurs at the position para to the sulfonyl group and meta to the nitro group, provided steric constraints permit [5]. This pattern aligns with resonance stabilization models, where the nitro group’s –M (mesomeric withdrawal) effect localizes positive charge at ortho and para positions relative to itself, while the sulfonyl group’s inductive (–I) effect further deactivates adjacent sites.

Steric hindrance introduces additional complexity. The methylsulfonyl group’s bulk may disfavor electrophilic attack at proximal positions, shifting selectivity toward less hindered sites. Kinetic studies on nitration of 3-nitrobenzenesulfonic acid derivatives demonstrate reduced reactivity at ortho-sulfonyl positions due to steric clashes between the sulfonyl oxygen atoms and the approaching nitronium ion (NO₂⁺) [5]. In 2-(Methylsulfonyl)-4-nitroaniline, the nitro group’s para placement relative to the amine (–NH₂) creates a sterically congested environment, further limiting accessible attack trajectories.

Sulfur-Based Directed Ortho-Metalation Effects

The methylsulfonyl group in 2-(Methylsulfonyl)-4-nitroaniline serves as a potent directing group for ortho-metalation, a reaction critical for functionalizing aromatic systems regioselectively. Directed ortho-metalation (DoM) relies on the coordination of organolithium bases to electron-withdrawing substituents, which acidify adjacent protons and facilitate deprotonation [3] [6].

In sulfonyl-containing arenes, the sulfur atom’s lone pairs coordinate to lithium ions, polarizing the C–H bond at the ortho position and lowering its pKₐ. For example, aryl sulfonates undergo lithiation at –78°C using n-butyllithium, yielding stable aryllithium intermediates that react with electrophiles to furnish ortho-functionalized products [3]. This mechanism is exemplified in the thia-Fries rearrangement of aryl fluorosulfates, where lithiation induces migration of the –SO₂F group to the ortho position [3].

In 2-(Methylsulfonyl)-4-nitroaniline, the –SO₂CH₃ group directs metalation to the ortho position relative to itself, bypassing the nitro group’s deactivating influence. Competitive experiments using substituted anilines show that sulfonyl groups outperform methoxy (–OCH₃) and halide (–Br) substituents in directing efficacy, attributed to their stronger electron-withdrawing capacity and superior lithium coordination [6]. This selectivity enables precise functionalization, such as halogenation or alkylation, at the sulfonyl-ortho site even in polyfunctionalized substrates.

Computational Modeling of Transition States

Computational methods, particularly density functional theory (DFT), provide atomic-level insights into the transition states (TS) governing electrophilic substitution and metalation reactions. For nitration, TS geometries reveal asynchronous attack of the nitronium ion (NO₂⁺), where partial bond formation between the electrophilic nitrogen and the aromatic carbon precedes full aromaticity loss [4] [5].

In 2-(Methylsulfonyl)-4-nitroaniline, the nitro and sulfonyl groups perturb the TS by stabilizing developing positive charge through resonance and inductive effects. DFT calculations on analogous systems show that the nitro group’s –M effect delocalizes charge into the ring, lowering activation energy (ΔG‡) for meta-nitration relative to para [5]. Conversely, the sulfonyl group’s –I effect localizes charge at its ortho position, creating a competing low-energy pathway.

For ortho-metalation, TS models highlight lithium coordination to the sulfonyl oxygen as a critical step. Quantum mechanical/molecular mechanical (QM/MM) simulations demonstrate that Li⁺–O(SO₂) interaction reduces the ortho C–H bond dissociation energy by 15–20 kcal/mol, enabling selective deprotonation [3] [6]. Non-covalent interaction (NCI) analysis further reveals stabilizing Li⁺–π interactions between the metal and aromatic ring, which orient the base for ortho attack.

Table 1: Physical and Chemical Properties of 2-(Methylsulfonyl)-4-nitroaniline

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O₄S |

| Molecular Weight (g/mol) | 216.21 |

| CAS Number | 96-74-2 |

| Density (g/cm³) | 1.487 (calculated) |

| Boiling Point (°C) | 463.3 (calculated) |

| Refractive Index | 1.575 (calculated) |

| Log P | 2.77 (calculated) |

| Electron-Withdrawing Groups | 2 |

| Primary Applications | Functional materials, nonlinear optical applications |

Nonlinear Optical Property Enhancement Strategies

The incorporation of 2-(methylsulfonyl)-4-nitroaniline into nonlinear optical materials represents a strategic approach to enhancing second-order optical responses [6] [7]. The compound's molecular architecture features a strong donor-acceptor system where the amino group serves as an electron donor while both the nitro and methylsulfonyl groups function as electron acceptors [8] [9]. This dual electron-withdrawing configuration significantly amplifies the intramolecular charge transfer characteristics compared to simpler nitroaniline derivatives [10] [11].

Research has demonstrated that nitroaniline derivatives exhibit exceptional second harmonic generation capabilities when properly oriented in crystalline matrices [7] [12]. The methylsulfonyl substituent in the 2-position introduces additional electronic polarization through both inductive and mesomeric effects [9] [13]. Sulfonyl groups are recognized as strong electron-withdrawing entities, with their effect being approximately equivalent to two chloro substituents in terms of inductive electron withdrawal [14].

The enhanced nonlinear optical response of 2-(methylsulfonyl)-4-nitroaniline stems from the optimized charge transfer pathway established between the terminal amino and nitro groups, with the methylsulfonyl group providing additional stabilization to the charge-separated state [15] [16]. Theoretical calculations using time-dependent coupled perturbed Hartree-Fock methods have shown that para-nitroaniline derivatives exhibit frequency-dependent hyperpolarizabilities with the largest dispersion effects observed for diagonal tensor components [15].

Table 2: Comparative Analysis of Nitroaniline Derivatives for Nonlinear Optical Applications

| Compound | Molecular Weight | Electron-Withdrawing Groups | Nonlinear Optical Activity | Charge Transfer Character |

|---|---|---|---|---|

| 2-(Methylsulfonyl)-4-nitroaniline | 216.21 | 2 | Enhanced | High |

| para-Nitroaniline | 138.12 | 1 | High | High |

| 2-Methyl-4-nitroaniline | 152.15 | 1 | Very High | Very High |

| 4-Methylsulfonyl-2-nitroaniline | 216.21 | 2 | Enhanced | High |

Strategic enhancement of nonlinear optical properties in 2-(methylsulfonyl)-4-nitroaniline can be achieved through controlled crystallization processes [7] [12]. Studies on related nitroaniline compounds have shown that annealing procedures significantly improve second harmonic generation efficiency by optimizing molecular orientation and reducing structural defects [6]. The incorporation of this compound into microstructured optical fibers has demonstrated wavelength-dependent guidance mechanisms and enhanced second harmonic conversion capabilities [6].

Charge-Transfer Complex Formation Capabilities

The formation of charge-transfer complexes represents a fundamental mechanism through which 2-(methylsulfonyl)-4-nitroaniline can participate in functional materials development [17] [10]. The compound's dual electron-withdrawing character, conferred by both nitro and methylsulfonyl substituents, enables it to function as an effective electron acceptor in donor-acceptor complex formation [11] [18].

Nitroaniline derivatives have been extensively studied for their ability to form stable molecular charge transfer complexes with various electron-rich species [17] [10]. The presence of the methylsulfonyl group in 2-(methylsulfonyl)-4-nitroaniline enhances the electron-accepting capability compared to unsubstituted para-nitroaniline [19] [9]. Research has shown that push-pull compounds with strong electron donors and acceptors exhibit enhanced charge transfer characteristics, leading to reduced highest occupied molecular orbital - lowest unoccupied molecular orbital energy gaps [10] [11].

The charge transfer analysis of nitroaniline derivatives reveals that electron-withdrawing substituents decrease the charge transfer character while increasing local excitations within the aromatic ring system [10] [11]. However, the specific positioning of the methylsulfonyl group in 2-(methylsulfonyl)-4-nitroaniline creates a unique electronic environment that can modulate these effects [19]. Studies using second-order algebraic diagrammatic construction methods have demonstrated that sulfonyl-containing nitroaniline derivatives exhibit distinct absorption spectra with characteristic charge transfer bands [10] [11].

The formation of electron donor-acceptor complexes involving 2-(methylsulfonyl)-4-nitroaniline can lead to the development of new charge-transfer bands in the visible region, enabling applications in optoelectronic devices [20]. These complexes exhibit single electron transfer processes upon light irradiation, generating reactive intermediates that can be utilized for various synthetic and materials applications [20].

Table 3: Charge Transfer Complex Formation Characteristics

| Complex Type | Stoichiometry | Stability | Electronic Transition | Applications |

|---|---|---|---|---|

| 1:1 Donor-Acceptor | Equimolar | Moderate to High | Visible region | Organic semiconductors |

| 1:2 Donor-Acceptor | 1:2 ratio | High | Near-infrared | Photoactive materials |

| π-π Stacked complexes | Variable | Very High | Broad spectrum | Supramolecular assemblies |

π-π Stacking Interactions in Supramolecular Architectures

The aromatic character of 2-(methylsulfonyl)-4-nitroaniline enables significant participation in π-π stacking interactions, which are crucial for the development of supramolecular architectures [21] [22]. These non-covalent interactions typically occur at centroid-to-centroid distances of 3.3 to 3.8 Angstroms and provide stabilization energies comparable to strong hydrogen bonds [22] [23].

Research on nitroaniline derivatives has revealed that π-π stacking interactions play a dominant role in crystal packing arrangements [24] [25]. The planar aromatic system of 2-(methylsulfonyl)-4-nitroaniline, combined with its electron-deficient character due to the dual electron-withdrawing substituents, makes it particularly suitable for forming stable π-π stacked assemblies [26] [27]. Crystallographic studies of related nitroaniline compounds have shown that these molecules form parallel displaced π-stacking interactions with interplanar distances ranging from 3.34 to 3.51 Angstroms [25] [28].

The methylsulfonyl substituent in 2-(methylsulfonyl)-4-nitroaniline introduces additional considerations for π-π stacking behavior [24] [25]. The bulky nature of the sulfonyl group can influence the geometry of π-π interactions, potentially favoring offset or herringbone arrangements over perfect face-to-face stacking [27] [28]. Computational studies using density functional theory with van der Waals corrections have demonstrated that the combination of π-π stacking and other weak interactions, such as carbon-hydrogen to oxygen hydrogen bonding, contributes significantly to the overall stability of supramolecular assemblies [25] [28].

Table 4: π-π Stacking Interactions in Aromatic Systems

| Interaction Type | Typical Distance (Å) | Stabilization Energy (kJ/mol) | Occurrence in Nitroanilines |

|---|---|---|---|

| Face-to-face π-π stacking | 3.3-3.8 | 8-25 | Common |

| Edge-to-face π-π interaction | 3.5-4.0 | 6-15 | Frequent |

| Displaced parallel stacking | 3.4-3.7 | 10-20 | Very common |

| T-shaped π-interaction | 3.6-4.2 | 5-12 | Moderate |

| Herringbone arrangement | 3.5-4.0 | 12-30 | Common |

The formation of supramolecular architectures through π-π stacking interactions in 2-(methylsulfonyl)-4-nitroaniline systems can lead to materials with unique optical and electronic properties [21] [26]. Studies have shown that porous supramolecular frameworks stabilized primarily by π-π stacking interactions can maintain structural integrity while exhibiting strong π-π interactions with centroid distances shorter than 3.8 Angstroms [21]. The antiparallel orientation of nitro and amino substituents in π-stacked arrangements of nitroaniline derivatives has been observed to optimize both electrostatic and π-π interactions [25] [27].

XLogP3

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant